3-(4-Methoxyphenyl)-1,1-diphenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

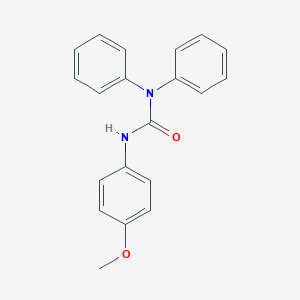

The compound “3-(4-Methoxyphenyl)-1,1-diphenylurea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) attached to a methoxyphenyl group (a benzene ring with a methoxy group -OCH3) and two phenyl groups (benzene rings) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Without specific information, it’s challenging to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure .Scientific Research Applications

Antioxidant Activity

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, have been synthesized and tested for their antioxidant activity . The antioxidant activity of these compounds was screened by the DPPH radical scavenging method . Some of these compounds have been found to have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

These 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have also been tested for their anticancer activity . The anticancer activity was tested by the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . Some of these compounds were found to be more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .

Breast Cancer Treatment

A new hybrid compound of chalcone-salicylate, which is related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, has been synthesized . This compound has been studied for its potential cytotoxic activity against breast cancer through ERα inhibition . The results of the molecular docking study showed that this compound exhibited a more negative value of binding free energy than tamoxifen, a commonly used drug for the treatment of breast cancer .

Material Science Applications

Organic Chemistry Research

3-(4-methoxyphenyl) propionic acid, a compound related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, is used in scientific research, particularly in the field of organic chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

Similar compounds have been shown to inhibit the activation of stat3, thereby reducing pro-inflammatory responses . This inhibition could potentially be achieved through direct interaction with the target or by affecting calcium channels and muscarinic receptors .

Biochemical Pathways

The inhibition of stat3 activation can affect various downstream signaling pathways involved in inflammation and cell proliferation .

Pharmacokinetics

Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .

Result of Action

Similar compounds have shown potent anti-inflammatory and anti-arthritic activities, mediated through the inhibition of stat3 activation . These compounds strongly inhibit pro-inflammatory responses in murine macrophages and human synoviocytes from patients with rheumatoid arthritis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-1,1-diphenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWXTABLCGVRAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1,1-diphenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B496916.png)

![3-(4-chlorophenyl)-2-(4-morpholinylacetyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B496919.png)

![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)

![3-(2-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496922.png)

![3-benzyl-N,N-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B496923.png)

![3-(4-fluorobenzyl)-7-(4-morpholinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496924.png)

![2-{[4-allyl-5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B496926.png)

![1-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B496927.png)

![3-benzyl-7-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496928.png)

![7,9-Dimethyl-4-piperidinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496930.png)

![7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B496931.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)

![Ethyl 3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B496935.png)

![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)